1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Overview
Description
Compounds like “1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride” belong to a class of organic compounds known as amines, which contain a nitrogen atom attached to hydrocarbon groups . The “2-Fluorophenyl” part indicates the presence of a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached at the 2nd position . The “3,3-dimethylbutan-1-amine” part suggests a butane structure (4 carbon atoms in a row) with an amine group at one end and two methyl groups attached to the 3rd carbon .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution, reduction, or C–H functionalization . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of a compound like this would consist of a phenyl ring with a fluorine atom, a butane chain with two methyl groups, and an amine group . The exact structure would need to be confirmed using techniques like nuclear magnetic resonance (NMR) or X-ray crystallography.Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions. They can act as bases, reacting with acids to form salts . They can also undergo reactions with electrophiles due to the lone pair of electrons on the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds . The presence of the fluorine atom might also affect the compound’s reactivity and polarity .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-fluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-12(2,3)8-11(14)9-6-4-5-7-10(9)13;/h4-7,11H,8,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVPIQGCQZHCTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=CC=C1F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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